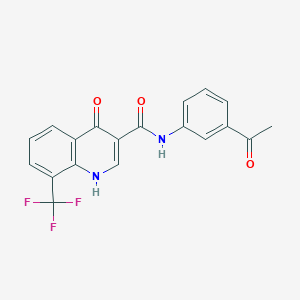
N-(3-acetylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is a useful research compound. Its molecular formula is C19H13F3N2O3 and its molecular weight is 374.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-acetylphenyl)-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including case studies, research findings, and a comparative analysis of its efficacy against various pathogens and cancer cell lines.
Chemical Structure and Properties
The compound features a quinoline backbone with multiple functional groups that enhance its biological activity. Its structure can be represented as follows:
- Molecular Formula : C₁₁H₈F₃N₃O₃
- CAS Number : 23779-95-5
- Melting Point : 292 °C
Antimicrobial Activity
Research indicates that derivatives of quinoline, including this compound, exhibit potent antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains:
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 4-Hydroxyquinoline Derivative | Pseudomonas aeruginosa | 22 mm | 1 × 10⁻⁶ |
| 4-Hydroxyquinoline Derivative | Klebsiella pneumoniae | 25 mm | 1 × 10⁻⁵ |
These results demonstrate that modifications to the quinoline structure can significantly enhance antibacterial potency .
Antiviral Activity
The antiviral potential of compounds derived from the quinoline structure has been explored, particularly in relation to influenza viruses. A recent study showed that derivatives with trifluoromethyl groups exhibited higher inhibition rates against H5N1 virus, with values reaching up to 91.2% inhibition while maintaining low cytotoxicity levels . This suggests that this compound could be a candidate for further antiviral research.
Anticancer Activity
The anticancer properties of this compound have been evaluated against various human tumor cell lines. Notably, studies have reported IC₅₀ values indicating significant cytotoxicity:
| Cell Line | IC₅₀ (nM) |
|---|---|
| MCF-7 | 20.1 |
| KB-V1 Vbl | 20 |
The mechanism of action appears to involve interference with tubulin polymerization and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Case Studies and Research Findings
- Antimicrobial Efficacy : In a comparative study, several quinoline derivatives were tested against E. coli, S. aureus, and A. baumannii. The compound demonstrated superior efficacy compared to standard antibiotics, with MIC values significantly lower than those of traditional treatments .
- Cytotoxicity Assessment : A detailed investigation into the cytotoxic effects on human cell lines revealed that this compound was less toxic than conventional chemotherapeutic agents while maintaining effective antiproliferative activity .
属性
IUPAC Name |
N-(3-acetylphenyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3/c1-10(25)11-4-2-5-12(8-11)24-18(27)14-9-23-16-13(17(14)26)6-3-7-15(16)19(20,21)22/h2-9H,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTKLDRMUIXWLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














